molecular formula C24H24NO4+ B1243551 Dehydrotylophorine

Dehydrotylophorine

Cat. No. B1243551
M. Wt: 390.5 g/mol
InChI Key: LJKFGEXLZSHJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrotylophorine is a natural product found in Ficus septica with data available.

Scientific Research Applications

Electro-organic Synthesis Alternatives

Dehydrotylophorine, along with other compounds, can be used in the electro-organic synthesis as a sustainable alternative for dehydrogenative cross-coupling of phenols and naphthols. This process utilizes fluorinated alcohols and electricity as a green and safe oxidizer, making the method sustainable and easily scalable (Riehl et al., 2016).

Catalytic Dehydrogenation

Dehydrotylophorine may be relevant in the catalytic dehydrogenation of light alkanes on metals and metal oxides, contributing to the production of light olefins. This process involves detailed considerations of catalyst performance, reaction mechanism, and deactivation pathways (Sattler et al., 2014).

Dechlorination Processes

The compound might also be involved in dechlorination processes, where pure water has been utilized to dechlorinate aliphatic organics, offering a catalyst-free and additive-free approach. This process highlights the environmental aspect of using dehydrotylophorine in eliminating hazardous materials (Kubátová et al., 2002).

Protein Engineering and Drug Discovery

In the field of chemical biology, dehydrotylophorine may be implicated in the study of dehydroamino acids, which are significant in protein aging and the biosynthesis of certain biomolecules. This has potential applications in protein engineering and drug discovery, highlighting the biochemistry aspect of dehydrotylophorine (Jones, 2020).

properties

Product Name

Dehydrotylophorine

Molecular Formula

C24H24NO4+

Molecular Weight

390.5 g/mol

IUPAC Name

2,3,6,7-tetramethoxy-12,13-dihydro-11H-phenanthro[9,10-f]indolizin-10-ium

InChI

InChI=1S/C24H24NO4/c1-26-21-9-16-15-8-14-6-5-7-25(14)13-20(15)19-12-24(29-4)23(28-3)11-18(19)17(16)10-22(21)27-2/h8-13H,5-7H2,1-4H3/q+1

InChI Key

LJKFGEXLZSHJSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=C2C=C5CCC[N+]5=C4)OC)OC)OC

synonyms

2,3,6,7-tetramethoxyphenanthro(9,10:6,7')indolizidine
dehydrotylophorine
tylophorine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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